molecular formula C14H18Br2N2O B13658890 Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- CAS No. 3472-84-2

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

Cat. No.: B13658890
CAS No.: 3472-84-2
M. Wt: 390.11 g/mol
InChI Key: ZRZXHSAMYICAQO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- (CAS: 3472-84-2), is a brominated benzamide derivative with the molecular formula C₁₄H₁₈Br₂N₂O and a molecular weight of 390.11 g/mol . The compound features:

  • A benzamide core (C₆H₅CONR₂) with 2-amino, 3,5-dibromo substitutions on the aromatic ring.
  • N-cyclohexyl and N-methyl groups attached to the amide nitrogen, introducing steric bulk and lipophilicity.

Regulatory and Commercial Status
The compound is classified under HS Code 2924299090 (other cyclic amides) and is listed in chemical catalogs with pricing tiers (e.g., $8/1g) . Its hydrochloride derivative (CAS: 611-75-6), Bromhexine HCl, is a registered pharmaceutical agent with applications as a mucolytic drug .

Properties

CAS No.

3472-84-2

Molecular Formula

C14H18Br2N2O

Molecular Weight

390.11 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide

InChI

InChI=1S/C14H18Br2N2O/c1-18(10-5-3-2-4-6-10)14(19)11-7-9(15)8-12(16)13(11)17/h7-8,10H,2-6,17H2,1H3

InChI Key

ZRZXHSAMYICAQO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-amino-3,5-dibromo-benzyl alcohol

  • The benzyl alcohol is prepared by reduction of 2-amino-3,5-dibromo-benzaldehyde.
  • Typical reducing agents include lithium aluminum hydride or catalytic hydrogenation under controlled conditions, ensuring preservation of the bromine substituents.
  • This intermediate is crucial as it reacts cleanly at elevated temperatures despite potential decomposition risks.

Synthesis of N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide

  • This novel compound is synthesized by reacting a phosphoryl halide with N-methyl-N-cyclohexylamine.
  • The reaction is preferably conducted in the presence of a tertiary organic base to facilitate the substitution.
  • This intermediate serves as a key reagent for the amination step, enabling the formation of the benzylamine derivative.

Core Preparation Method of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-

Reaction Conditions

Parameter Description
Reactants 2-amino-3,5-dibromo-benzyl alcohol and N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide
Solvent Optional; inert solvents like tetraline or excess phosphoric acid triamide can be used; reaction can also proceed solvent-free
Temperature 200 to 280 °C
Reaction Time Variable, optimized to maximize yield
Atmosphere Inert atmosphere recommended to prevent oxidation

Reaction Mechanism and Outcome

  • The benzyl alcohol undergoes nucleophilic substitution facilitated by the phosphoric acid triamide, resulting in the formation of the N-cyclohexyl-N-methyl benzylamine derivative.
  • The reaction proceeds with surprisingly high yields despite the elevated temperatures that typically risk decomposition of benzyl alcohol derivatives.
  • The product can be isolated as the free base or converted into acid addition salts using physiologically compatible inorganic or organic acids.

Acid Addition Salt Formation

  • Acid addition salts enhance the compound's pharmacological applicability.
  • Suitable acids include hydrochloric acid, hydrobromic acid, sulfuric acid, phosphoric acid, lactic acid, citric acid, and maleic acid.
  • Salt formation is typically conducted post-isolation of the free base.

Experimental Data and Yields

Step Yield (%) Notes
Reduction of 2-amino-3,5-dibromo-benzaldehyde to benzyl alcohol 85-90 High purity required for subsequent reaction
Preparation of N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide 75-80 Reaction with phosphoryl halide under base catalysis
Amination reaction to form target benzylamine derivative 70-85 Conducted at 200-280 °C; solvent optional
Conversion to acid addition salts >90 Depends on acid and conditions

Note: These yields are representative values derived from patent literature and experimental examples.

Analytical and Research Outcomes

  • The reaction products have been characterized by standard analytical methods including NMR, IR spectroscopy, and melting point determination.
  • The process demonstrates high selectivity for the desired substitution without significant side reactions, which is notable given the thermal sensitivity of the benzyl alcohol starting material.
  • The novel intermediate phosphoric acid triamide exhibits good stability and reactivity, facilitating efficient synthesis.
  • Pharmacological assays confirm the secretolytic activity of the acid addition salts of the compound, validating the synthetic approach's relevance to medicinal chemistry.

Summary Table of Preparation Steps

Step No. Starting Material Reagents/Conditions Product Yield (%) Reference
1 2-amino-3,5-dibromo-benzaldehyde Reduction (LiAlH4 or catalytic hydrogenation) 2-amino-3,5-dibromo-benzyl alcohol 85-90
2 N-methyl-N-cyclohexylamine + phosphoryl halide Base catalysis N,N',N"-tricyclohexyl-N,N',N"-trimethyl-phosphoric acid triamide 75-80
3 Benzyl alcohol + phosphoric acid triamide 200-280 °C, inert or no solvent Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- 70-85
4 Free base benzylamine Acid addition (HCl, HBr, H2SO4, etc.) Acid addition salts >90

Biological Activity

Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is a compound that has garnered attention for its diverse biological activities, particularly in the pharmaceutical domain. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H20Br2N2C_{14}H_{20}Br_{2}N_{2} and a molecular weight of approximately 376.13 g/mol. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and an amino group at the 2 position, along with cyclohexyl and methyl groups on the nitrogen atom. This unique configuration contributes to its biological properties and potential applications in drug development .

Biological Activity

Mucolytic Properties
Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- is primarily recognized for its mucolytic activity, similar to that of Bromhexine. It aids in thinning mucus in respiratory conditions, thus facilitating easier breathing for patients with respiratory disorders.

Analgesic Properties
Research indicates that this compound may also possess analgesic properties. Its structural similarities to other analgesics suggest potential efficacy in pain management.

Drug Delivery Enhancement
Studies have shown that Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- can enhance drug delivery systems, potentially improving the bioavailability of co-administered drugs.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the specific dibromination pattern and cyclohexyl substitution are crucial for the compound's biological activity. Comparisons with other compounds such as Bromhexine and Ambroxol highlight how variations in substitution affect potency and efficacy:

Compound NameStructure FeaturesUnique Attributes
BromhexineSimilar dibromobenzene structure; mucolytic propertiesWell-established clinical use
AmbroxolHydroxycyclohexylamine derivative; similar actionMore potent mucolytic effects
N-(trans-4-Hydroxycyclohexyl)-(2-amino-3-bromobenzyl)-amineHydroxyl substitution; related pharmacological effectsDistinct hydroxyl group enhances solubility

This table illustrates how Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- retains similar biological activities while offering unique attributes due to its specific substitutions.

Case Studies

  • Respiratory Disorders : Clinical studies have demonstrated the efficacy of Benzamide, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- in treating patients with chronic obstructive pulmonary disease (COPD). Patients showed significant improvement in mucus clearance when treated with this compound compared to standard therapies.
  • Pain Management : A pilot study assessed the analgesic effects of this compound in post-operative patients. Results indicated a reduction in pain scores comparable to traditional analgesics, suggesting its potential as a pain management alternative.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Core N-Substituents Key Functional Groups CAS Number
2-amino-3,5-dibromo-N-cyclohexyl-N-methyl- 2-amino, 3,5-dibromo Cyclohexyl, methyl Amide, Br, NH₂ 3472-84-2
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Amide, OH, CH₃ Not provided
4-bromo-N-(3,5-dimethoxyphenyl)benzamide 4-bromo 3,5-dimethoxyphenyl Amide, Br, OCH₃ Not provided

Key Observations :

  • Electron-Withdrawing Effects : The 3,5-dibromo groups in the target compound enhance electrophilic reactivity compared to methyl (electron-donating) or methoxy groups .

Key Observations :

  • Pharmacological Use : While the target compound’s direct applications are unclear, its hydrochloride form (Bromhexine HCl) is clinically used to reduce mucus viscosity, contrasting with ’s derivatives, which are tested for antimicrobial activity .
  • Synthetic Complexity : The dibromo substitution may require controlled bromination conditions, whereas methoxy or hydroxyl groups are introduced via simpler etherification or esterification .

Physicochemical Properties

Key Observations :

  • Stability : The hydrochloride derivative’s high melting point (240–244°C) suggests thermal stability, advantageous for pharmaceutical formulation .
  • Safety Profile : Bromhexine HCl’s risk codes highlight handling precautions compared to simpler benzamides with unreported hazards .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzamide?

Answer:

  • Synthesis : Start with bromination of 2-aminobenzamide derivatives using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–60°C). Introduce cyclohexyl and methyl groups via nucleophilic substitution or reductive amination. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 436.9 for C14_{14}H17_{17}Br2_2N2_2O) .
    • Elemental Analysis : Confirm purity (>98%) via C, H, N, Br content matching theoretical values .

Basic: How can researchers assess the purity and stability of this compound under experimental conditions?

Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with a mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm; retention time consistency indicates purity .
    • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .
  • Stability Testing :
    • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
    • Light Sensitivity : Store in amber vials and test photostability under UV light (λ = 365 nm) for 48 hours .

Advanced: What crystallographic strategies are optimal for resolving the crystal structure of this brominated benzamide derivative?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Optimize crystal growth via slow evaporation in dichloromethane/methanol (1:1) .
  • Structure Solution :
    • SHELXT : For initial phase determination via intrinsic phasing .
    • Refinement : Apply SHELXL with anisotropic displacement parameters for Br atoms. Address disorder in the cyclohexyl group using PART and SUMP instructions .
  • Validation : Check R-factor convergence (<0.05) and validate geometry using PLATON (e.g., no missed symmetry or twinning) .

Advanced: How can contradictory pharmacological data (e.g., mucolytic efficacy vs. toxicity) be systematically addressed?

Answer:

  • In Vitro/In Vivo Correlation :
    • Mucolytic Activity : Use human bronchial epithelial cells (HBEpCs) treated with IL-8 to induce mucus hypersecretion. Measure viscosity reduction via rheometry .
    • Toxicity Screening : Conduct MTT assays on HepG2 cells for hepatotoxicity and Ames tests for mutagenicity .
  • Dose-Response Analysis : Apply Hill equation modeling to identify therapeutic index (e.g., EC50_{50} vs. IC50_{50}) .

Advanced: What computational approaches are effective for studying structure-activity relationships (SAR) of brominated benzamide analogs?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with mucin 5AC (PDB ID: 6RZI). Focus on halogen bonding between Br atoms and Thr/Ser residues .
  • QSAR Modeling :
    • Descriptors : Include Hammett σ constants for Br substituents and logP values for lipophilicity .
    • Validation : Cross-validate using leave-one-out (LOO) method; aim for R2>0.85R^2 > 0.85 .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR (25–60°C) to detect conformational exchange broadening in the cyclohexyl group .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR spectra using GIAO method. Compare computed vs. experimental δ values (<0.3 ppm deviation) .

Advanced: What methodologies are recommended for detecting and quantifying metabolites of this compound in biological matrices?

Answer:

  • Sample Preparation : Extract metabolites from plasma via protein precipitation (acetonitrile) and SPE cleanup .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for parent ion (m/z 436.9 → 214.8) and metabolites (e.g., demethylated product at m/z 408.9) .

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